GAC0001E5

Description

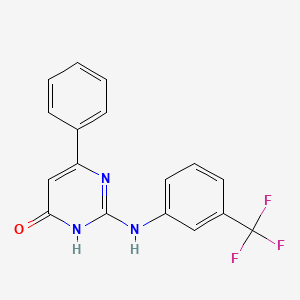

The exact mass of the compound 6-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-4(3H)-pyrimidinone is 331.09324650 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O/c18-17(19,20)12-7-4-8-13(9-12)21-16-22-14(10-15(24)23-16)11-5-2-1-3-6-11/h1-10H,(H2,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKINUPRRPNHKNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Preliminary studies on GAC0001E5 and oxidative stress

For Researchers, Scientists, and Drug Development Professionals

Introduction

GAC0001E5 (also referred to as 1E5) is a novel small molecule compound identified as a potent inverse agonist of the Liver X Receptor (LXR).[1] Preliminary studies have demonstrated its anti-proliferative effects in various cancer cell lines, including pancreatic and breast cancer.[2][3] A significant component of this compound's mechanism of action involves the induction of oxidative stress through the disruption of cellular metabolic pathways, particularly glutaminolysis. This technical guide provides an in-depth summary of the current understanding of this compound's effects on oxidative stress, including quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Core Mechanism of Action

This compound functions as an LXR inverse agonist, meaning it binds to LXR and reduces its basal level of activity. Furthermore, it has been observed to decrease the protein levels of LXR itself, acting as a "degrader". This modulation of LXR activity leads to a cascade of downstream effects that ultimately disrupt redox homeostasis within cancer cells. The primary mechanism involves the impediment of glutaminolysis, a key metabolic pathway that cancer cells often rely on for energy and biosynthetic precursors. By disrupting this pathway, this compound treatment leads to a reduction in intracellular glutamate and glutathione (GSH) levels, culminating in an increase in reactive oxygen species (ROS) and the induction of oxidative stress.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on this compound and its effects on markers of oxidative stress and related metabolic pathways.

Table 1: Effect of this compound on Glutathione Metabolism Metabolites

| Cell Line | Treatment | Metabolite | Change | Statistical Significance |

| BxPC-3 | 10 µM 1E5 (48h) | γ-glutamylcysteine | Reduced | p < 0.05 |

| BxPC-3 | 10 µM 1E5 (48h) | Glutathione (GSH) | Reduced | p < 0.05 |

| PANC-1 | 10 µM 1E5 (48h) | γ-glutamylcysteine | Reduced | p < 0.05 |

| PANC-1 | 10 µM 1E5 (48h) | Glutathione (GSH) | Reduced | p < 0.05 |

Data extracted from metabolomic analysis of pancreatic ductal adenocarcinoma (PDAC) cell lines.

Table 2: Impact of this compound on Cellular Redox State

| Cell Line | Treatment | Parameter | Result | Statistical Significance |

| BxPC-3 | 10 µM 1E5 (48h) | H2O2 Luminescence | Increased | Not specified |

| PANC-1 | 10 µM 1E5 (48h) | H2O2 Luminescence | Increased | Not specified |

| MIA PaCa-2 | 10 µM 1E5 (48h) | H2O2 Luminescence | Increased | Not specified |

| HER2-Positive Breast Cancer Cells | 10 µM 1E5 | GSH/GSSG Ratio | Significantly Reduced | Not specified |

| HER2-Positive Breast Cancer Cells | 10 µM 1E5 | Reactive Oxygen Species (ROS) | Significantly Increased | Not specified |

This table combines findings from studies on both pancreatic and HER2-positive breast cancer cells.

Table 3: this compound-Induced Changes in Glutaminolysis-Related Gene Expression

| Cell Line | Treatment | Gene | Log2 mRNA Expression Change |

| MCF-7 | 1E5 | GLS1 | Downregulated |

| MCF-7 | 1E5 | GOT1 | Downregulated |

| MCF-7 | 1E5 | GOT2 | Downregulated |

| MCF-7 | 1E5 | GLUD1 | Downregulated |

| MCF7-TamR | 1E5 | GLS1 | Downregulated |

| MCF7-TamR | 1E5 | GOT1 | Downregulated |

| MCF7-TamR | 1E5 | GOT2 | Downregulated |

| MCF7-TamR | 1E5 | GLUD1 | Downregulated |

| MDA-MB-231 | 1E5 | GLS1 | Downregulated |

Data pertains to breast cancer cell lines treated with this compound.

Key Experimental Protocols

1. Cell Viability Assay (MTT Assay)

-

Objective: To assess the effect of this compound on cancer cell proliferation.

-

Methodology:

-

Cells (e.g., BxPC-3, PANC-1, MIA PaCa-2) are seeded in 96-well plates.

-

After allowing the cells to attach, they are treated with various concentrations of this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).

-

Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

-

2. Metabolomic Analysis via Mass Spectrometry

-

Objective: To quantify changes in intracellular metabolite levels following this compound treatment.

-

Methodology:

-

Cancer cell lines (e.g., BxPC-3, PANC-1) are cultured and treated with this compound or a vehicle control for a set period (e.g., 48 hours).

-

Metabolites are extracted from the cells, typically using a solvent-based method.

-

The extracted samples are analyzed using reverse-phase ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS).

-

Metabolites are identified and quantified based on their mass-to-charge ratio and retention time, often by comparing to a library of known standards.

-

Statistical analysis (e.g., t-test) is performed to identify significant changes in metabolite levels between treated and control groups.

-

3. Measurement of Reactive Oxygen Species (ROS)

-

Objective: To determine the effect of this compound on intracellular ROS levels.

-

Methodology:

-

Cells are seeded and treated with this compound as described above.

-

A fluorescent probe sensitive to ROS (e.g., H2DCFDA) is added to the cells and incubated.

-

In the presence of ROS, the probe is oxidized and becomes fluorescent.

-

The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS. In some studies, H2O2 luminescence is measured and normalized by cell number.

-

4. Quantitative Real-Time PCR (qPCR)

-

Objective: To measure changes in the expression of specific genes involved in glutaminolysis.

-

Methodology:

-

RNA is extracted from this compound-treated and control cells using a suitable RNA isolation kit.

-

The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR is performed using the cDNA as a template, along with gene-specific primers for the target genes (e.g., GLS1, GOT1, GOT2, GLUD1) and a reference gene (e.g., ACTB).

-

The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the control.

-

Signaling Pathways and Experimental Workflows

Caption: this compound's mechanism of inducing oxidative stress.

Caption: Workflow for studying this compound's effect on oxidative stress.

References

GAC0001E5: A Novel Liver X Receptor Inverse Agonist for Cancer Therapy

An In-Depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action of GAC0001E5

This technical guide provides a comprehensive overview of the small molecule this compound (also known as 1E5), a novel therapeutic candidate with potent anti-cancer properties. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular mechanisms of cancer metabolism and the targeting of nuclear receptors in oncology. This document details the discovery of this compound, its effects on key signaling pathways, and the experimental protocols used to elucidate its function.

Discovery and Identification

This compound was identified through a targeted screening of a focused library of drug-like small molecules.[1] This library was computationally designed with compounds predicted to dock within the ligand-binding pocket of Liver X Receptor β (LXRβ), a nuclear receptor implicated in the regulation of metabolism and inflammation.[1] Initial cell-based screens in pancreatic ductal adenocarcinoma (PDAC) cells identified this compound as a potent inhibitor of cancer cell proliferation, exhibiting greater anti-tumor activity than previously studied LXR agonists.[1][2] Subsequent characterization revealed that this compound functions as an LXR inverse agonist, meaning it inhibits the receptor's transcriptional activity.[1] Furthermore, prolonged treatment with the compound leads to a significant reduction in LXR protein levels, indicating it also acts as an LXR "degrader".

Chemical Synthesis

The synthesis of the novel LXR ligand this compound was performed by Otavachemicals, located in Concord, Ontario, Canada. The specific, step-by-step synthesis protocol is proprietary and not publicly available in the cited research literature.

Mechanism of Action and Biological Activity

This compound exerts its anti-cancer effects by modulating the Liver X Receptor, a key regulator of cellular metabolism. As an inverse agonist and degrader, this compound disrupts the metabolic homeostasis in cancer cells, primarily by targeting glutaminolysis and de novo lipogenesis, two pathways critical for rapid tumor growth and survival.

The primary mechanism involves the following key events:

-

Inhibition of LXR Activity: this compound binds to LXR and suppresses the transcription of its target genes, which are involved in lipid and cholesterol metabolism.

-

Disruption of Glutaminolysis: The compound significantly impedes glutaminolysis, the process by which cancer cells convert glutamine into glutamate. This leads to a reduction in intracellular glutamate levels, which is a crucial metabolite for the TCA cycle and the synthesis of other essential molecules.

-

Induction of Oxidative Stress: By inhibiting glutaminolysis, this compound disrupts the cell's redox homeostasis. This leads to decreased levels of the antioxidant glutathione (GSH) and a corresponding increase in reactive oxygen species (ROS), resulting in significant oxidative stress and subsequent cell death.

-

Downregulation of Lipogenesis: this compound treatment downregulates the expression of key fatty acid synthesis genes, including Fatty Acid Synthase (FASN).

-

Suppression of HER2 Expression: In HER2-positive breast cancer, this compound has been shown to strikingly downregulate both HER2 transcript and protein levels, indicating a potential crosstalk between metabolic pathways and oncogenic receptor signaling.

The workflow for investigating the biological activity of this compound typically follows a multi-step process from initial cell culture to specific molecular assays.

Figure 1: General experimental workflow for assessing this compound activity.

The signaling cascade initiated by this compound's interaction with LXR leads to profound changes in cellular metabolism and redox balance, ultimately resulting in an anti-tumor effect.

Figure 2: this compound-mediated LXR signaling and metabolic disruption.

Quantitative Data Summary

The anti-proliferative and metabolic effects of this compound have been quantified in various cancer cell lines. The tables below summarize representative data compiled from the referenced studies.

Table 1: Effect of this compound on Cancer Cell Viability

| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (h) | % Inhibition of Cell Viability (Approx.) |

|---|---|---|---|---|

| BxPC-3 | Pancreatic | 10 | 72 | 60% |

| PANC-1 | Pancreatic | 10 | 72 | 55% |

| MCF-7 | Breast (Luminal A) | 10 | 72 | 50% |

| MDA-MB-231 | Breast (Triple-Negative) | 10 | 72 | 70% |

| AU565 | Breast (HER2+) | 10 | 72 | 65% |

Table 2: Effect of this compound on Gene Expression and Metabolite Levels

| Parameter | Cell Line | Treatment | Fold Change vs. Control (Approx.) |

|---|---|---|---|

| FASN mRNA | AU565 | 10 µM this compound (48h) | -2.5 fold (Downregulation) |

| HER2 mRNA | AU565 | 10 µM this compound (48h) | -2.0 fold (Downregulation) |

| Intracellular Glutamate | MCF-7 | 10 µM this compound (48h) | -1.8 fold (Decrease) |

| GSH/GSSG Ratio | MDA-MB-231 | 10 µM this compound (48h) | -2.2 fold (Decrease) |

| ROS Levels | MCF-7 | 10 µM this compound (24h) | +2.5 fold (Increase) |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Cell Proliferation (MTT) Assay

-

Cell Seeding: Cancer cells (e.g., MCF-7, PANC-1) are seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing either this compound at various concentrations (e.g., 10 µM) or a vehicle control (DMSO).

-

Incubation: Cells are incubated for a period of 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: 20 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Real-Time Quantitative PCR (RT-qPCR)

-

Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with 10 µM this compound or vehicle (DMSO) for 48 hours.

-

RNA Extraction: Total RNA is extracted from the cells using an RNeasy Mini Kit (Qiagen) according to the manufacturer's protocol.

-

cDNA Synthesis: 1 µg of total RNA is reverse-transcribed into cDNA using an iScript cDNA synthesis kit (Bio-Rad).

-

qPCR Reaction: The qPCR is performed using a suitable SYBR Green master mix on a real-time PCR system. The reaction mixture includes cDNA template, forward and reverse primers for the genes of interest (e.g., FASN, HER2, LXR target genes), and master mix.

-

Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

Western Blot Analysis

-

Protein Extraction: Cells are seeded in 10 cm plates, treated with 10 µM this compound or vehicle for 48 hours, and then harvested. The cell pellets are lysed in RIPA buffer containing protease inhibitors to extract total protein.

-

Quantification: Protein concentration is determined using a BCA protein assay.

-

Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE on a polyacrylamide gel.

-

Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour. It is then incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., LXRβ, HER2).

-

Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Intracellular Glutamate and GSH/GSSG Ratio Measurement

-

Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with 10 µM this compound or vehicle for 48 hours.

-

Assay Procedure: Intracellular glutamate levels and the ratio of reduced (GSH) to oxidized (GSSG) glutathione are measured using commercially available luminescent or fluorescent assay kits (e.g., from Promega).

-

Execution: The assays are performed according to the manufacturer's specific instructions, which typically involve cell lysis followed by the addition of reagents that react with the target metabolite to produce a measurable signal.

-

Measurement: Luminescence or fluorescence is measured using a plate reader. The values are normalized to cell number or protein concentration.

Reactive Oxygen Species (ROS) Level Measurement

-

Cell Seeding and Treatment: Cells are seeded in a 96-well white plate at a density of 1 × 10⁴ cells per well and treated with this compound or vehicle.

-

Incubation: After 24 hours of treatment, the appropriate ROS detection substrate (e.g., H₂O₂ substrate from a ROS-Glo™ assay kit) is added to the media.

-

Detection: Following a further incubation period (e.g., 6 hours), a detection solution is added to generate a luminescent signal that is proportional to the amount of ROS present.

-

Measurement: Luminescence is read using a plate reader. The results are normalized to controls to determine the relative increase in ROS levels.

References

The Effect of GAC0001E5 on Redox Homeostasis in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GAC0001E5 is a novel small molecule that functions as a potent and selective inverse agonist of the Liver X Receptors (LXRs), LXRα and LXRβ. Emerging research has identified this compound as a promising anti-cancer agent, primarily through its ability to disrupt redox homeostasis in tumor cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its effects on glutamine metabolism and the subsequent induction of oxidative stress. This document includes a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows.

Introduction

Cancer cells exhibit altered metabolic pathways to support their rapid proliferation and survival. One such critical pathway is glutaminolysis, the process by which glutamine is converted to glutamate. Glutamate serves as a key metabolite, contributing to the tricarboxylic acid (TCA) cycle for energy production and acting as a precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant. By maintaining high levels of GSH, cancer cells can counteract the damaging effects of reactive oxygen species (ROS) and maintain redox homeostasis.

This compound has been shown to disrupt this delicate balance by inhibiting glutaminolysis, leading to a reduction in intracellular glutamate and GSH levels. This depletion of antioxidants results in an accumulation of ROS, inducing oxidative stress and ultimately leading to cancer cell death. This guide will delve into the technical details of these processes.

Quantitative Data

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| Breast Cancer | ||

| MCF-7 | Estrogen Receptor-Positive | 8.43[1] |

| MDA-MB-231 | Triple-Negative | 7.74[1] |

| Pancreatic Cancer | ||

| PANC-1 | Pancreatic Adenocarcinoma | Not explicitly stated, but effective at 5-10 µM |

| BxPC-3 | Pancreatic Adenocarcinoma | Not explicitly stated, but effective at 5-10 µM |

Table 2: Effect of this compound on Glutaminolysis Gene Expression

| Gene | Function | Cell Line | Fold Change vs. Control |

| GLS1 | Converts glutamine to glutamate | MCF-7, MDA-MB-231, PANC-1, BxPC-3 | Downregulated[2][3] |

| GOT1 | Glutamate metabolism | MCF-7, MDA-MB-231, PANC-1, BxPC-3 | Downregulated[2] |

| GLUD1 | Glutamate metabolism | MCF-7, MDA-MB-231, PANC-1, BxPC-3 | Downregulated |

Table 3: Impact of this compound on Intracellular Metabolite Levels and ROS

| Parameter | Cell Line | Change vs. Control |

| Intracellular Glutamate | MCF-7, MDA-MB-231, PANC-1, BxPC-3 | Decreased |

| GSH/GSSG Ratio | MCF-7, MDA-MB-231 | Decreased |

| Reactive Oxygen Species (ROS) | MCF-7, MDA-MB-231 | Increased |

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: Signaling pathway of this compound in tumor cells.

Caption: Workflow for determining the IC50 of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Proliferation Assay (MTS Assay)

This protocol is used to determine the concentration of this compound that inhibits the proliferation of a cancer cell line by 50% (IC50).

-

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231, PANC-1, BxPC-3)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well clear-bottom black plates

-

This compound stock solution (in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

-

Intracellular Glutamate Measurement

This protocol quantifies the level of intracellular glutamate following treatment with this compound.

-

Materials:

-

Cancer cell lines

-

Complete culture medium

-

6-well plates

-

This compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Glutamate-Glo™ Assay kit (Promega)

-

Luminometer

-

-

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound (e.g., 10 µM) or vehicle control for 48 hours.

-

Quickly wash the cells twice with ice-cold PBS.

-

Lyse the cells according to the Glutamate-Glo™ Assay kit manufacturer's instructions.

-

Transfer the cell lysates to a white 96-well plate.

-

Add the Glutamate Detection Reagent to each well.

-

Incubate for the time specified in the kit protocol.

-

Measure luminescence using a luminometer.

-

Normalize the luminescence signal to the protein concentration of each sample.

-

GSH/GSSG Ratio Assessment

This protocol measures the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) as an indicator of oxidative stress.

-

Materials:

-

Cancer cell lines

-

Complete culture medium

-

6-well plates

-

This compound

-

GSH/GSSG-Glo™ Assay kit (Promega)

-

Luminometer

-

-

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound (e.g., 10 µM) or vehicle control for 48 hours.

-

Follow the manufacturer's protocol for the GSH/GSSG-Glo™ Assay kit to lyse the cells and prepare samples for total glutathione and GSSG measurement.

-

Transfer the samples to a white 96-well plate.

-

Add the Luciferin Generation Reagent and incubate.

-

Add the Luciferin Detection Reagent and measure luminescence.

-

Calculate the GSH/GSSG ratio according to the kit's instructions.

-

Cellular ROS Detection

This protocol measures the levels of intracellular reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

-

Materials:

-

Cancer cell lines

-

Complete culture medium

-

96-well black, clear-bottom plates

-

This compound

-

H2DCFDA (or a commercial ROS detection kit)

-

Fluorescence microplate reader

-

-

Procedure:

-

Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.

-

Treat cells with this compound (e.g., 10 µM) or vehicle control for the desired time (e.g., 24-48 hours).

-

Remove the treatment medium and wash the cells with warm PBS.

-

Load the cells with 10-20 µM H2DCFDA in serum-free medium for 30-60 minutes at 37°C, protected from light.

-

Wash the cells twice with warm PBS to remove excess probe.

-

Add 100 µL of PBS or phenol red-free medium to each well.

-

Measure fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

-

Discussion and Future Directions

The data and protocols presented in this guide demonstrate that this compound effectively disrupts redox homeostasis in tumor cells by inhibiting glutaminolysis. This leads to a decrease in the cellular antioxidant capacity and an increase in ROS, ultimately promoting cancer cell death.

A key downstream consequence of elevated intracellular ROS is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes. While direct studies on this compound's effect on Nrf2 are pending, it is highly probable that the observed increase in ROS will trigger this adaptive response in tumor cells. Future research should investigate the interplay between this compound-induced oxidative stress and the Nrf2 pathway, as this could have significant implications for the development of combination therapies. For instance, co-treatment with an Nrf2 inhibitor might potentiate the anti-cancer effects of this compound.

References

An In-depth Technical Guide to the LXR Signaling Pathway and the Inverse Agonist GAC0001E5

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Liver X Receptors (LXRs), LXRα (NR1H3) and LXRβ (NR1H2), are ligand-activated nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, lipid metabolism, and inflammatory responses.[1] As members of the nuclear receptor superfamily, LXRs function as cholesterol sensors. Upon activation by oxysterols or synthetic agonists, they form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.[1] Dysregulation of the LXR signaling pathway has been implicated in a variety of diseases, including atherosclerosis, diabetes, and cancer, making it an attractive target for therapeutic intervention.

This technical guide provides a comprehensive overview of the LXR signaling pathway and delves into the mechanism of action of a novel LXR inverse agonist, GAC0001E5. This small molecule has demonstrated potent anti-proliferative effects in various cancer models, primarily by disrupting cancer cell metabolism.[2][3][4] This document will detail the molecular pathways, present quantitative data on the effects of this compound, and provide detailed experimental protocols for studying this signaling axis.

The LXR Signaling Pathway

The LXR signaling cascade is a critical regulator of cellular and systemic lipid balance. In the absence of a ligand, the LXR/RXR heterodimer is bound to LXREs on the DNA, complexed with co-repressor proteins that silence gene expression. The binding of an agonist, such as an oxysterol, induces a conformational change in the LXR protein, leading to the dissociation of co-repressors and the recruitment of co-activator complexes. This initiates the transcription of a suite of target genes involved in reverse cholesterol transport (e.g., ABCA1, ABCG1), fatty acid synthesis (e.g., SREBP-1c, FASN), and glucose metabolism.

Conversely, an inverse agonist, such as this compound, binds to LXR and stabilizes a conformation that actively represses basal receptor activity, leading to the downregulation of LXR target genes. Furthermore, this compound has been identified as an LXR "degrader," promoting the reduction of LXR protein levels over time.

This compound: A Potent LXR Inverse Agonist with Anti-Cancer Properties

This compound has been identified as a novel LXR inverse agonist with significant anti-proliferative activity in various cancer cell lines, including those of pancreatic and breast origin. Its mechanism of action extends beyond simple LXR inhibition, as it also promotes the degradation of the LXR protein. The primary anti-cancer effects of this compound are attributed to its ability to disrupt key metabolic pathways that are often reprogrammed in cancer cells to support their rapid growth and proliferation.

Disruption of Glutamine Metabolism

A hallmark of many cancers is an increased dependence on glutamine for both energy production and as a source of biosynthetic precursors. This compound has been shown to significantly inhibit glutaminolysis, the process by which glutamine is converted to glutamate and other key metabolites. This is achieved through the downregulation of key enzymes in this pathway, such as glutaminase (GLS). The disruption of glutamine metabolism by this compound leads to a reduction in intracellular glutamate and glutathione levels, which in turn increases oxidative stress and induces cancer cell death.

Inhibition of Lipogenesis

LXR signaling is a known regulator of de novo lipogenesis, the synthesis of fatty acids. Cancer cells often exhibit upregulated lipogenesis to provide lipids for membrane synthesis and signaling molecules. This compound, by its inverse agonist activity on LXR, leads to the downregulation of key lipogenic genes, including Fatty Acid Synthase (FASN). This inhibition of fatty acid synthesis contributes to the anti-proliferative effects of the compound.

Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound from various published studies.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| HCC-1954 | HER2+ Breast Cancer | 6.4 | |

| AU565 | HER2+ Breast Cancer | 7.1 | |

| SKBR3 | HER2+ Breast Cancer | 7.3 | |

| MCF-7 | Luminal A Breast Cancer | 8.43 | |

| MCF-7-TamR | Tamoxifen-Resistant Breast Cancer | 7.38 | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 7.74 |

Table 2: Effect of this compound on LXR Target Gene Expression in Breast Cancer Cells

| Gene | Function | Fold Change vs. Control | Cell Line(s) | Citation(s) |

| SREBP-1c | Lipogenesis | Downregulated | MCF-7, MCF-7-TamR, MDA-MB-231 | |

| FASN | Fatty Acid Synthesis | Downregulated | MCF-7, MCF-7-TamR, MDA-MB-231, HER2+ cell lines | |

| ACC | Lipogenesis | Downregulated | MCF-7, MCF-7-TamR, MDA-MB-231 | |

| SCD1 | Lipogenesis | Downregulated | MCF-7, MCF-7-TamR, MDA-MB-231 |

Table 3: Effect of this compound on Glutaminolysis and Oxidative Stress

| Parameter | Effect | Cell Line(s) | Citation(s) |

| GLS1 mRNA | Downregulated | Pancreatic and Breast Cancer Cell Lines | |

| GOT1 mRNA | Downregulated | Pancreatic and Breast Cancer Cell Lines | |

| GLUD1 mRNA | Downregulated | Pancreatic and Breast Cancer Cell Lines | |

| Intracellular Glutamate | Decreased | Pancreatic and Breast Cancer Cell Lines | |

| Intracellular Glutathione | Decreased | Pancreatic and Breast Cancer Cell Lines | |

| Reactive Oxygen Species (ROS) | Increased | Pancreatic and Breast Cancer Cell Lines |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the LXR signaling pathway and the effects of this compound.

LXR Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of LXR in response to ligands.

Materials:

-

HEK293T cells

-

LXR expression plasmid (e.g., pCMX-hLXRα)

-

RXR expression plasmid (e.g., pCMX-hRXRα)

-

LXR-responsive luciferase reporter plasmid (e.g., pGL4.24[luc2/minP/LXRE])

-

Control Renilla luciferase plasmid (e.g., pRL-TK)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in complete DMEM and incubate overnight.

-

Transfection:

-

For each well, prepare a DNA mixture containing the LXR expression plasmid, RXR expression plasmid, LXRE-luciferase reporter plasmid, and the Renilla control plasmid.

-

Dilute the DNA mixture and the transfection reagent separately in serum-free medium.

-

Combine the diluted DNA and transfection reagent and incubate for 20 minutes at room temperature to allow complex formation.

-

Add the transfection complex to the cells and incubate for 4-6 hours at 37°C.

-

-

Treatment: After incubation, replace the transfection medium with fresh medium containing the test compounds (e.g., this compound, LXR agonist as a positive control, DMSO as a vehicle control) at various concentrations. Incubate for an additional 24 hours.

-

Lysis and Luciferase Measurement:

-

Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

Transfer the cell lysate to a white-walled 96-well plate.

-

Measure the firefly luciferase activity using a luminometer.

-

Add the Stop & Glo® reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Calculate the fold change in LXR activity relative to the vehicle control.

Quantitative PCR (qPCR) for LXR Target Gene Expression

This protocol is used to measure the relative mRNA levels of LXR target genes.

Materials:

-

RNA isolation kit

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Forward and reverse primers for target genes (e.g., FASN, GLS1) and a reference gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., MDA-MB-231) and treat with this compound or controls as described for the luciferase assay.

-

RNA Isolation: Isolate total RNA from the treated cells using a commercial RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a cDNA synthesis kit.

-

qPCR Reaction Setup:

-

Prepare a qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for the gene of interest, and the cDNA template.

-

Pipette the reaction mix into a qPCR plate.

-

-

qPCR Amplification: Perform the qPCR using a thermal cycler with the following typical conditions:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

Melt curve analysis to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

-

Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing the treated samples to the vehicle control.

-

Primer Sequences for Human Genes:

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |

| FASN | GCTGCTGTTGGAAGTCAGCT | AGGTGGAGACGTGTGGGTAG |

| GLS1 | AGCTGACAAAGACCGGCTAA | GTAGGGTCAATTTCCTCCACC |

| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |

LXR/RXR Ligand Binding Assay (TR-FRET)

This assay measures the ability of a test compound to compete with a fluorescently labeled ligand for binding to the LXR/RXR heterodimer.

Materials:

-

Purified LXR-LBD (Ligand Binding Domain) and RXR-LBD proteins, each with a tag (e.g., GST, His)

-

Terbium (Tb)-labeled antibody against one of the tags (e.g., anti-GST)

-

Fluorescently labeled LXR agonist (tracer)

-

TR-FRET assay buffer

-

Fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer measurements

Protocol:

-

Reagent Preparation: Prepare a solution of the LXR-LBD/RXR-LBD heterodimer, the Tb-labeled antibody, and the fluorescent tracer in the TR-FRET assay buffer.

-

Compound Dispensing: Dispense the test compound (this compound) at various concentrations into a 384-well plate. Include wells with a known LXR agonist as a positive control and DMSO as a negative control.

-

Assay Reaction: Add the LXR/RXR/antibody/tracer mixture to each well of the plate.

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the TR-FRET signal using a plate reader. Excite the terbium donor at ~340 nm and measure the emission at two wavelengths: ~495 nm (terbium emission) and ~520 nm (FRET signal from the acceptor).

-

Data Analysis:

-

Calculate the TR-FRET ratio (520 nm emission / 495 nm emission) for each well.

-

Plot the TR-FRET ratio against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the tracer binding.

-

Conclusion

The LXR signaling pathway is a crucial regulator of metabolic homeostasis, and its dysregulation is a key feature in several diseases, including cancer. The novel LXR inverse agonist this compound represents a promising therapeutic agent due to its ability to potently inhibit cancer cell proliferation by disrupting essential metabolic pathways such as glutaminolysis and lipogenesis. This technical guide provides a comprehensive resource for researchers and drug development professionals seeking to understand and investigate the LXR signaling pathway and the therapeutic potential of molecules like this compound. The detailed protocols and quantitative data presented herein offer a solid foundation for further research and development in this exciting area of cancer metabolism.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Liver X Receptor Inverse Agonist this compound Impedes Glutaminolysis and Disrupts Redox Homeostasis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lxr regulates lipid metabolic and visual perception pathways during zebrafish development - PMC [pmc.ncbi.nlm.nih.gov]

GAC0001E5: A Novel Modulator of Fatty Acid Synthesis Gene Expression

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

GAC0001E5, also known as 1E5, is a novel small molecule compound identified as a potent Liver X Receptor (LXR) inverse agonist.[1][2] Emerging research demonstrates its significant impact on cellular metabolism, particularly its ability to downregulate the expression of key genes involved in de novo fatty acid synthesis.[3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, its effects on fatty acid synthesis gene expression, and the experimental protocols utilized to elucidate these findings. The information presented is intended to support researchers, scientists, and drug development professionals in exploring the therapeutic potential of targeting LXR and fatty acid synthesis pathways in various diseases, including cancer.

Introduction to this compound

This compound is a synthetic LXR ligand that functions as an inverse agonist, meaning it inhibits the constitutive activity of LXR. In addition to its inverse agonist activity, this compound has also been shown to act as an LXR "degrader," leading to a reduction in LXR protein levels following treatment. LXRs, comprising LXRα and LXRβ, are nuclear receptors that play a crucial role in regulating the transcription of genes involved in cholesterol homeostasis, lipid metabolism, and inflammation. By modulating LXR activity, this compound disrupts these metabolic pathways, an effect that has been primarily investigated in the context of cancer cell proliferation.

Impact of this compound on Fatty Acid Synthesis Gene Expression

De novo lipogenesis is a fundamental cellular process that is often upregulated in pathological conditions such as cancer to meet the high demand for lipids for membrane biosynthesis, energy storage, and signaling molecule production. Studies have shown that this compound treatment leads to a significant downregulation of key genes involved in this pathway.

Quantitative Gene Expression Data

The following table summarizes the observed effects of this compound on the transcript levels of critical fatty acid synthesis genes in various cancer cell lines.

| Gene | Gene Name | Function in Fatty Acid Synthesis | Cell Line(s) | Observed Effect of this compound | Reference(s) |

| FASN | Fatty Acid Synthase | Catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. | HER2-positive breast cancer cells, Pancreatic cancer cells | Downregulation | |

| SREBP1c | Sterol Regulatory Element-Binding Protein 1c | A key transcription factor that regulates the expression of lipogenic genes, including FASN and ACC. | Breast cancer cells | Downregulation | |

| ACC | Acetyl-CoA Carboxylase | Catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis. | Breast cancer cells | Downregulation | |

| SCD | Stearoyl-CoA Desaturase | Introduces a double bond into stearoyl-CoA, converting it to oleoyl-CoA, a key monounsaturated fatty acid. | Breast cancer cells | Downregulation |

Signaling Pathway

This compound exerts its influence on fatty acid synthesis gene expression primarily through its interaction with Liver X Receptors. The proposed signaling pathway is as follows:

References

- 1. Liver X Receptor Inverse Agonist this compound Impedes Glutaminolysis and Disrupts Redox Homeostasis in Breast Cancer Cells [mdpi.com]

- 2. Liver X Receptor Inverse Agonist this compound Impedes Glutaminolysis and Disrupts Redox Homeostasis in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Liver X Receptor Ligand this compound Downregulates Antioxidant Capacity and ERBB2/HER2 Expression in HER2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

GAC0001E5: A Comprehensive Technical Review of its Anti-Proliferative Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-proliferative effects of GAC0001E5, a novel small molecule identified as a potent Liver X Receptor (LXR) inverse agonist and degrader. This compound has demonstrated significant anti-tumor activity in various cancer models, primarily by disrupting key metabolic pathways essential for cancer cell growth and survival. This document summarizes the quantitative data on its efficacy, details the experimental protocols used for its characterization, and visualizes its mechanisms of action through signaling pathway diagrams.

Core Mechanism of Action

This compound functions as a modulator of Liver X Receptors (LXRs), which are ligand-dependent transcription factors crucial for regulating cholesterol, lipid, and glucose metabolism.[1][2] In cancer cells, this compound acts as an inverse agonist, inhibiting LXR activity and also promoting the degradation of LXR protein.[1] This dual action disrupts the metabolic reprogramming that is a hallmark of many cancers, leading to anti-proliferative effects.

Quantitative Anti-Proliferative Effects

This compound has shown potent, concentration-dependent inhibition of cell proliferation and viability across a range of cancer cell lines. The following tables summarize the observed effects.

Table 1: Effect of this compound on Breast Cancer Cell Viability

| Cell Line | Cancer Subtype | Assay | Treatment Concentration | Result | Reference |

| MCF-7 | Luminal A | MTT | Concentration-dependent | Significant reduction in cell viability | |

| MCF-7-TamR | Endocrine therapy-resistant | MTT | Concentration-dependent | Significant reduction in cell viability | |

| MDA-MB-231 | Triple-Negative | MTT | Concentration-dependent | Significant reduction in cell viability | |

| AU565 | HER2-positive | MTS | Concentration-dependent | Significant inhibition of cell proliferation | |

| SKBR3 | HER2-positive | MTS | Concentration-dependent | Significant inhibition of cell proliferation | |

| HCC-1954 | HER2-positive | MTS | Concentration-dependent | Significant inhibition of cell proliferation |

Table 2: Effect of this compound on Pancreatic Cancer Cell Proliferation

| Cell Line | Cancer Type | Assay | Treatment Concentration | Result | Reference |

| BxPC-3 | Pancreatic Ductal Adenocarcinoma | Not Specified | Dose-dependent | Inhibition of cell growth and survival | |

| PANC-1 | Pancreatic Ductal Adenocarcinoma | Not Specified | Dose-dependent | Inhibition of cell growth and survival |

Key Signaling Pathways and Mechanisms of Action

This compound exerts its anti-proliferative effects through the modulation of several interconnected signaling pathways.

Disruption of Glutamine Metabolism

A primary mechanism of this compound is the disruption of glutaminolysis, a metabolic pathway critical for the high proliferative rate of cancer cells. Treatment with this compound leads to the downregulation of key genes involved in glutamine metabolism. This results in decreased intracellular levels of glutamate and glutathione, leading to increased reactive oxygen species (ROS) and oxidative stress.

Downregulation of De Novo Lipogenesis and HER2 Expression

In HER2-positive breast cancer, this compound has been shown to downregulate the expression of genes involved in fatty acid synthesis, including fatty acid synthase (FASN). FASN is a known LXR target gene. The inhibition of FASN by this compound contributes to the downregulation of HER2 transcript and protein levels, a key driver of proliferation in this cancer subtype.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture and Treatments

-

Cell Lines: Breast cancer cell lines (MCF-7, MCF-7-TamR, MDA-MB-231, AU565, SKBR3, HCC-1954) and pancreatic cancer cell lines (BxPC-3, PANC-1) were used.

-

Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatments: this compound, synthesized by Otavachemicals, was dissolved in DMSO (vehicle). Cells were treated with various concentrations of this compound or vehicle control for specified time periods. The synthetic LXR agonist GW3965 was used as a positive control in some experiments.

Cell Viability and Proliferation Assays

-

MTT/MTS Assays: To quantify cell viability, cells were seeded in 96-well plates and treated with this compound. After incubation, MTT or MTS reagent was added to each well. The absorbance was measured using a microplate reader to determine the percentage of viable cells relative to the vehicle-treated control.

-

Trypan Blue Exclusion Assay: Cell proliferation was also assessed by direct cell counting. Following treatment, cells were trypsinized, stained with trypan blue, and the number of viable (unstained) cells was counted using a hemocytometer.

-

Clonogenic Assay: To determine the long-term survival and proliferative capacity, cells were seeded at a low density and treated with this compound. After several days, the cells were fixed and stained with crystal violet, and the number of colonies was counted.

Gene Expression Analysis (Quantitative PCR)

-

RNA Extraction and cDNA Synthesis: Total RNA was isolated from treated and control cells using standard methods. The RNA was then reverse-transcribed to complementary DNA (cDNA).

-

qPCR: Quantitative real-time PCR was performed using gene-specific primers for LXR target genes (e.g., FASN), glutaminolysis genes, and HER2. Relative gene expression was calculated using the ΔΔCt method, with a housekeeping gene for normalization.

Metabolomic Analysis

-

Metabolite Extraction: Intracellular metabolites were extracted from this compound-treated and control cells.

-

LC-MS/MS: The extracted metabolites were analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify changes in metabolite levels, particularly those involved in glutamine metabolism.

Conclusion and Future Directions

This compound represents a promising therapeutic agent with a novel mechanism of action targeting cancer cell metabolism. Its ability to act as an LXR inverse agonist and degrader leads to the disruption of glutaminolysis and de novo lipogenesis, resulting in increased oxidative stress and potent anti-proliferative effects in various cancer models, including breast and pancreatic cancers. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of this compound, both as a monotherapy and in combination with existing cancer treatments. The findings suggest that modulating LXR activity is a viable strategy for targeting the metabolic reprogramming inherent in cancer cells.

References

- 1. Liver X Receptor Inverse Agonist this compound Impedes Glutaminolysis and Disrupts Redox Homeostasis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liver X Receptor Inverse Agonist this compound Impedes Glutaminolysis and Disrupts Redox Homeostasis in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GAC0001E5 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

GAC0001E5 is a novel small molecule that functions as a Liver X Receptor (LXR) inverse agonist and degrader.[1][2] It has demonstrated potent anti-proliferative effects in various cancer cell lines by disrupting key metabolic pathways essential for tumor growth and survival.[3] This document provides detailed protocols for the use of this compound in cell culture experiments, along with its mechanism of action and relevant quantitative data.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of LXR activity. As an inverse agonist, it not only blocks the transcriptional activity of LXR but also promotes its degradation. This leads to two major downstream effects:

-

Disruption of Glutaminolysis: this compound downregulates the expression of key genes involved in glutamine metabolism. This impedes the conversion of glutamine to glutamate, a crucial step for the TCA cycle, amino acid synthesis, and nucleotide production in cancer cells. The disruption of glutaminolysis leads to reduced intracellular glutamate and glutathione (GSH) levels.

-

Induction of Oxidative Stress: By decreasing the levels of the antioxidant glutathione, this compound treatment results in an increase in reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

-

Inhibition of De Novo Lipogenesis: this compound downregulates the expression of genes involved in fatty acid synthesis, such as Fatty Acid Synthase (FASN). This pathway is often upregulated in cancer cells to support rapid proliferation.

These multifaceted effects make this compound a promising agent for targeting metabolic reprogramming in cancer.

Mechanism of action of this compound in cancer cells.

Quantitative Data

In Vitro IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines following 72 hours of treatment.

| Cell Line | Cancer Type | IC50 (µM) |

| Breast Cancer | ||

| AU565 | HER2-Positive | ~5 |

| HCC-1954 | HER2-Positive | ~7 |

| SKBR3 | HER2-Positive | ~8 |

| MCF-7 | Luminal A | ~3 |

| MCF-7-TamR | Endocrine Therapy-Resistant | ~4 |

| MDA-MB-231 | Triple-Negative | ~6 |

| Pancreatic Cancer | ||

| BxPC-3 | Pancreatic Ductal Adenocarcinoma | ~5 |

| PANC-1 | Pancreatic Ductal Adenocarcinoma | ~10 |

| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | ~12 |

Note: IC50 values are approximate and may vary depending on experimental conditions.

Experimental Protocols

Materials and Reagents

-

This compound (Synthesized by Otavachemicals)

-

Dimethyl sulfoxide (DMSO, vehicle)

-

Appropriate cell culture medium (e.g., DMEM, RPMI 1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

MTS reagent

-

Trypan Blue solution

-

Crystal Violet solution

Cell Culture

-

Culture cancer cell lines in their recommended media supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Ensure cells are free from mycoplasma contamination.

Preparation of this compound Stock Solution

-

Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

-

Store the stock solution at -20°C or -80°C for long-term storage.

-

On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

Protocol 1: Cell Proliferation Assay (MTS Assay)

This protocol is used to determine the effect of this compound on cell viability.

Workflow for the cell proliferation (MTS) assay.

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well, depending on the cell line's growth rate.

-

Allow the cells to attach and grow for 24 hours.

-

Prepare serial dilutions of this compound in a complete culture medium. Recommended concentration range: 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.

-

Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

-

Incubate the plate for 72 hours.

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Procedure:

-

Seed cells in a 6-well plate at a low density (e.g., 500-1000 cells/well).

-

Allow the cells to attach for 24 hours.

-

Treat the cells with this compound at concentrations around the IC50 value. Include a vehicle control.

-

Incubate the plates for 10-14 days, replacing the medium with fresh treatment every 2-3 days.

-

When visible colonies have formed, wash the wells with PBS.

-

Fix the colonies with 4% paraformaldehyde for 15 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 20 minutes.

-

Gently wash the wells with water and allow them to air dry.

-

Image the plates and quantify the number and size of the colonies.

Protocol 3: Western Blot Analysis for LXRβ Degradation

This protocol is to confirm the degradation of the LXRβ protein following this compound treatment.

Procedure:

-

Seed cells in a 6-well plate and grow them to 70-80% confluency.

-

Treat the cells with this compound (e.g., 10 µM) and a vehicle control for 48-72 hours.

-

Lyse the cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against LXRβ overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Normalize the LXRβ protein levels to a loading control (e.g., β-actin or GAPDH).

Protocol 4: Measurement of Intracellular Glutamate and ROS

These assays are used to investigate the metabolic effects of this compound.

Intracellular Glutamate Assay:

-

Treat cells with this compound as described for the Western blot protocol.

-

Harvest the cells and measure intracellular glutamate levels using a commercially available glutamate assay kit, following the manufacturer's instructions.

-

Normalize the glutamate levels to the total protein concentration of each sample.

Reactive Oxygen Species (ROS) Assay:

-

Treat cells with this compound for 48 hours.

-

Use a fluorescent probe such as DCFDA to detect intracellular ROS levels.

-

Measure the fluorescence using a plate reader or flow cytometer.

Combination Treatments

This compound has shown synergistic or additive effects when combined with other anti-cancer agents. For example, in HER2-positive breast cancer cells, co-treatment of this compound (5 µM) with the tyrosine kinase inhibitor lapatinib (50 nM) for 72 hours resulted in enhanced inhibition of cell viability. Similarly, in pancreatic cancer cells, combining this compound with gemcitabine has shown additive effects.

Conclusion

This compound is a potent inhibitor of cancer cell proliferation that acts by targeting cellular metabolism. The protocols outlined in this document provide a framework for investigating the effects of this compound in various in vitro cancer models. Researchers should optimize the experimental conditions, such as cell seeding density and treatment duration, for their specific cell lines of interest.

References

- 1. Liver X Receptor Inverse Agonist this compound Impedes Glutaminolysis and Disrupts Redox Homeostasis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liver X Receptor Inverse Agonist this compound Impedes Glutaminolysis and Disrupts Redox Homeostasis in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Application of GAC0001E5 in HER2-Positive Breast Cancer Cell Lines

Application Notes and Protocols for Researchers

Introduction

GAC0001E5 is a novel small molecule that functions as a Liver X Receptor (LXR) inverse agonist.[1][2] In HER2-positive breast cancer, which accounts for approximately 20% of all breast cancers, this compound has demonstrated significant anti-tumor activity.[3][4] This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in the utility of this compound in studying and targeting HER2-positive breast cancer cell lines. The core mechanism of this compound involves the disruption of key metabolic pathways, leading to increased oxidative stress and downregulation of HER2 expression, ultimately inhibiting cancer cell proliferation.

Mechanism of Action

This compound exerts its anti-cancer effects in HER2-positive breast cancer through a multi-faceted mechanism:

-

LXR Inverse Agonism and Degradation: this compound acts as an inverse agonist of LXR, inhibiting its activity and also promoting the degradation of the LXR protein.

-

Metabolic Reprogramming: The compound disrupts two critical metabolic pathways essential for cancer cell growth and survival:

-

Glutaminolysis: this compound downregulates the transcription of key genes involved in glutaminolysis, leading to reduced intracellular levels of glutamate and glutathione.

-

De Novo Lipogenesis: It also inhibits fatty acid synthesis by downregulating genes such as Fatty Acid Synthase (FASN).

-

-

Induction of Oxidative Stress: The disruption of glutaminolysis and the subsequent decrease in the antioxidant glutathione lead to an increase in intracellular reactive oxygen species (ROS).

-

Downregulation of HER2 Expression: Strikingly, treatment with this compound leads to a significant reduction in both HER2 transcript and protein levels in HER2-positive breast cancer cells. This effect may be mediated through the disruption of pathways that regulate HER2 expression.

The downstream effects of these actions include the inhibition of the PI3K/AKT and RAF/MEK signaling pathways, which are crucial for cancer cell proliferation and survival.

Data Presentation

Table 1: IC50 Values of this compound in HER2-Positive Breast Cancer Cell Lines

| Cell Line | IC50 (µM) after 72h | Assay |

| AU565 | ~5 | MTS Assay |

| SKBR3 | ~10 | MTS Assay |

| HCC-1954 | ~5 | MTS Assay |

Data compiled from information suggesting significant inhibition at 5 µM and 10 µM concentrations.

Table 2: Summary of this compound Effects on Key Biomarkers

| Biomarker | Effect of this compound Treatment | Method of Detection |

| LXRβ Protein | Decreased | Western Blot |

| HER2 Protein | Decreased | Western Blot |

| HER2 mRNA | Decreased | qPCR |

| FASN mRNA | Decreased | qPCR |

| Intracellular Glutamate | Decreased | Glutamate-Glo™ Assay |

| Intracellular Glutathione | Decreased | GSH/GSSG-Glo™ Assay |

| Reactive Oxygen Species (ROS) | Increased | ROS-Glo H₂O₂ Assay |

This table summarizes qualitative effects observed in published studies.

Experimental Protocols

Cell Culture

HER2-positive breast cancer cell lines such as AU565, SKBR3, and HCC-1954 can be used. Cells should be cultured in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assays

a) MTS Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well (for AU565 and SKBR3) or 5 x 10³ cells/well (for HCC-1954) in 100 µL of complete medium.

-

Allow cells to attach for 24 hours.

-

Treat the cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 5, 10, 100 µM) and a vehicle control (DMSO).

-

Incubate for 72 hours.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control.

b) Trypan Blue Exclusion Assay

This assay distinguishes viable from non-viable cells based on membrane integrity.

Protocol:

-

Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well.

-

After 24 hours, treat cells with desired concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control.

-

Incubate for 72 hours.

-

Harvest the cells by trypsinization and resuspend in complete medium.

-

Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

Western Blot Analysis

This technique is used to detect changes in protein expression levels.

Protocol:

-

Seed cells in 6 cm plates (e.g., AU565 and SKBR3 at 3 x 10⁵ cells/plate, HCC-1954 at 1.5 x 10⁵ cells/plate).

-

After 24 hours, treat the cells with this compound (e.g., 10 µM) or vehicle control for 48 hours.

-

Lyse the cells in RIPA buffer supplemented with protease inhibitors.

-

Determine the protein concentration of the lysates using a Bradford assay.

-

Load 25 µg of total protein per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against HER2, LXRβ, and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence detection system.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells.

Protocol:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Collect both adherent and floating cells and wash twice with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Visualizations

Caption: Mechanism of this compound action in HER2+ breast cancer cells.

Caption: Workflow for MTS cell viability assay.

Caption: Simplified HER2 signaling pathway and the inhibitory point of this compound.

References

- 1. Liver X Receptor Inverse Agonist this compound Impedes Glutaminolysis and Disrupts Redox Homeostasis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liver X Receptor Inverse Agonist this compound Impedes Glutaminolysis and Disrupts Redox Homeostasis in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liver X Receptor Ligand this compound Downregulates Antioxidant Capacity and ERBB2/HER2 Expression in HER2-Positive Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Liver X Receptor Ligand this compound Downregulates Antioxidant Capacity and ERBB2/HER2 Expression in HER2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying GAC0001E5 in Pancreatic Ductal Adenocarcinoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic Ductal Adenocarcinoma (PDAC) is a devastating malignancy with a notably poor prognosis, largely due to late-stage diagnosis and limited effective therapeutic options.[1][2] A key characteristic of PDAC is the metabolic reprogramming of cancer cells, which supports their rapid growth and survival.[1][2] One such adaptation is the increased reliance on glutamine metabolism.[1]

Liver X Receptors (LXRs), ligand-activated transcription factors, have emerged as potential therapeutic targets in oncology. GAC0001E5 is a novel, potent, and selective LXR inverse agonist and degrader. In PDAC cells, this compound has been shown to inhibit cell proliferation by disrupting glutamine metabolism and inducing oxidative stress. These findings suggest that this compound represents a promising new therapeutic agent for the treatment of pancreatic cancer.

These application notes provide a detailed experimental framework for researchers to investigate the effects of this compound on PDAC. The included protocols are for key in vitro and in vivo assays to characterize the compound's anti-cancer activity and elucidate its mechanism of action.

Data Presentation

The following tables summarize the quantitative effects of this compound on pancreatic cancer cells, as reported in preclinical studies.

Table 1: Effect of this compound on PDAC Cell Viability

| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | % Inhibition of Cell Viability (relative to control) |

| BxPC-3 | 10 | 72 | Significant inhibition |

| PANC-1 | 10 | 72 | Significant inhibition |

| MIA PaCa-2 | 10 | 72 | Significant inhibition |

Data synthesized from preclinical studies on this compound.

Table 2: Combinatorial Effect of this compound and Gemcitabine on PDAC Cell Viability

| Cell Line | This compound (µM) | Gemcitabine (nM) | % Inhibition of Cell Viability (relative to control) |

| BxPC-3 | 5 | 10 | Additive decrease in cell growth |

| PANC-1 | 5 | 20 | Additive decrease in cell growth |

| MIA PaCa-2 | 5 | 20 | Additive decrease in cell growth |

Data indicates that this compound can enhance the cytotoxic effects of the standard-of-care chemotherapeutic agent, gemcitabine.

Table 3: Effect of this compound on Glutamine Metabolism and Oxidative Stress

| Cell Line | Treatment | Outcome |

| BxPC-3, PANC-1 | 10 µM this compound (48h) | Significant decrease in intracellular glutamate levels |

| BxPC-3, PANC-1, MIA PaCa-2 | 10 µM this compound | Significant increase in Reactive Oxygen Species (ROS) levels |

| PANC-1, MIA PaCa-2 | 10 µM this compound | Significant reduction in GSH/GSSG ratio |

These findings demonstrate that this compound disrupts glutamine metabolism and induces a state of oxidative stress in PDAC cells.

Experimental Protocols

Herein are detailed protocols for essential experiments to study the effects of this compound on PDAC.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of PDAC cell lines.

Materials:

-

PDAC cell lines (e.g., BxPC-3, PANC-1, MIA PaCa-2)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed PDAC cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying this compound-induced apoptosis in PDAC cells using flow cytometry.

Materials:

-

PDAC cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed PDAC cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on the cell cycle distribution of PDAC cells.

Materials:

-

PDAC cells

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed PDAC cells and treat with this compound for the desired time.

-

Harvest cells, wash with PBS, and centrifuge to obtain a cell pellet.

-

Resuspend the pellet in 1 mL of cold PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash twice with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.